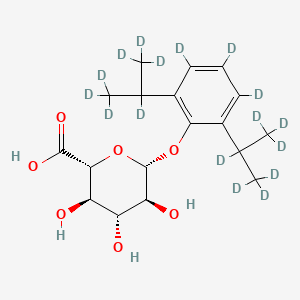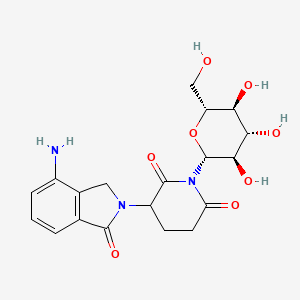
Lenalidomide N(imido)-Glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide N(imido)-Glucoside is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the N(imido)-Glucoside moiety aims to enhance its pharmacological properties and potentially reduce side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide N(imido)-Glucoside typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) at temperatures around 55°C .
Industrial Production Methods: Industrial production of this compound involves scalable and green processes. These methods focus on efficient reduction of the nitro group without the use of platinum group metals, ensuring a more environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide N(imido)-Glucoside undergoes various chemical reactions, including:
Reduction: Typically involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in the precursor forms the amine derivative, which is a key intermediate in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Lenalidomide N(imido)-Glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of glucoside modification on the pharmacological properties of lenalidomide.
Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.
Medicine: Explored for its therapeutic potential in treating hematological malignancies and other diseases.
Industry: Utilized in the development of new drug formulations and delivery systems
Wirkmechanismus
Lenalidomide N(imido)-Glucoside exerts its effects through multiple mechanisms:
Molecular Targets: Binds to the cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex.
Pathways Involved: Modulates the ubiquitination and subsequent proteasomal degradation of specific substrates, such as IKZF1 and IKZF3, leading to the death of multiple myeloma cells
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.
Lenalidomide: The base compound, widely used in clinical settings for its immunomodulatory and anti-cancer properties.
Uniqueness: Lenalidomide N(imido)-Glucoside is unique due to the addition of the glucoside moiety, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compounds .
Eigenschaften
Molekularformel |
C19H23N3O8 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1 |
InChI-Schlüssel |
XFTPOISUOIGQAU-HUZNVNABSA-N |
Isomerische SMILES |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
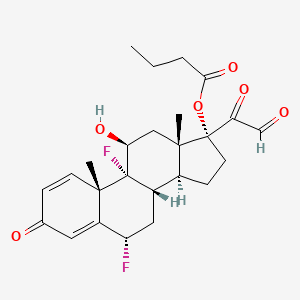

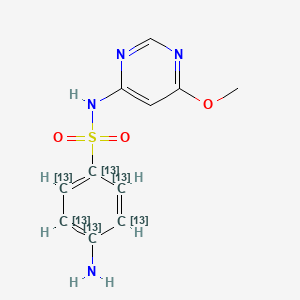
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
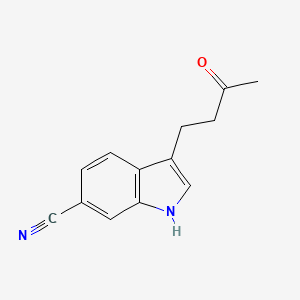
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
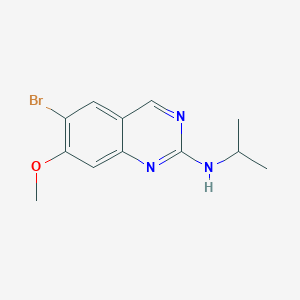
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)

![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
